molecular formula C14H13N3O3S2 B2622915 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 865182-40-7

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2622915
CAS No.: 865182-40-7
M. Wt: 335.4
InChI Key: JMAYUECPZYMBOX-PEZBUJJGSA-N
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Description

The core structure comprises a 2,3-dihydro-1,3-benzothiazole ring system with a sulfamoyl (-SO₂NH₂) group at position 6, a prop-2-yn-1-yl (propargyl) substituent at position 3, and a cyclopropanecarboxamide moiety attached via an imine bond in the Z-configuration . This stereoelectronic arrangement likely enhances molecular rigidity and modulates interactions with biological targets.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAYUECPZYMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, phenyl isothiocyanate, and various solvents like DMF. Reaction conditions often involve mild temperatures and the presence of catalysts such as K2CO3.

Major Products

The major products formed from these reactions include formamides and benzimidazole derivatives, which have significant biological and chemical properties.

Scientific Research Applications

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its ability to act as a photosensitizer. Under visible light, it can generate singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions and biological activities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide C₁₄H₁₂N₃O₃S₂ 358.40 Cyclopropanecarboxamide, sulfamoyl, propargyl (Z-configuration) N/A
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide () C₁₅H₁₁N₃O₄S₂ 361.39 2-Furamide, sulfamoyl, propargyl (Z-configuration) 3579370
(1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide () C₂₄H₂₄N₄OS 428.54 Cyclopropanecarboxamide, pyrazolyl, dimethylaminomethylphenyl (stereospecific) N/A

Key Observations:

The sulfamoyl group in both the target compound and ’s derivative is a strong electron-withdrawing moiety, likely influencing solubility and hydrogen-bonding interactions. The propargyl group, common to both, may enable click chemistry modifications for bioconjugation or probe development.

In contrast, ’s compound employs stereospecific cyclopropane and benzothiazole geometry, favoring 3D complementarity with chiral targets .

Molecular Weight and Solubility :

  • The target compound (MW 358.40) is lighter than ’s derivative (MW 361.39) due to the replacement of the oxygen-rich 2-furamide with a cyclopropane-carboxamide. This reduction in oxygen content may decrease polarity and aqueous solubility .

Research Findings and Methodological Insights

  • Structural Analysis : Crystallographic studies of similar benzothiazoles (e.g., ’s compound) often employ SHELX software (SHELXL, SHELXS) for refinement, enabling precise determination of bond lengths and angles . For example, the cyclopropane ring in such compounds typically exhibits C-C bond lengths of ~1.51 Å, consistent with strained sp³ hybridization .
  • Biological Relevance: While direct activity data for the target compound is unavailable, sulfamoyl-bearing benzothiazoles are frequently explored as kinase inhibitors or antimicrobial agents.
  • Thermodynamic Stability : Cyclopropane-containing derivatives often display enhanced metabolic stability compared to furan or pyrazole analogs, as seen in ’s compound, which resists cytochrome P450-mediated oxidation .

Biological Activity

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including sulfonamide and benzothiazole moieties, which are known to exhibit diverse biological activities. This article reviews the biological activity of the compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological activity:

Component Description
Sulfonamide Group Known for antibacterial and anti-inflammatory properties.
Benzothiazole Moiety Associated with anticancer and antimicrobial activities.
Cyclopropanecarboxamide Enhances binding affinity to biological targets.

Cytotoxicity

Research indicates that compounds structurally similar to N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] demonstrate significant cytotoxic effects against various cancer cell lines. For example, a study on benzothiazole derivatives showed moderate to excellent cytotoxicity against five tested cancer lines, with some compounds exhibiting IC50 values as low as 0.31 µM against procaspase-3 . This suggests that the target compound may also possess similar antitumor properties.

The proposed mechanism of action for N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the benzothiazole structure is critical for its pharmacological activity, as it facilitates binding to these targets and modulates their activity.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. The most promising compound demonstrated an EC50 value significantly lower than standard treatments .
  • Mechanistic Studies : Research has shown that structural modifications in benzothiazole compounds can lead to enhanced activity against procaspase-3, indicating that similar modifications might improve the efficacy of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl...] in therapeutic contexts .

Potential Applications

Given its structural features and preliminary findings regarding its biological activity, N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl...] holds promise for various therapeutic applications:

Therapeutic Area Potential Application
Anticancer Therapy Targeting specific cancer pathways via procaspase activation.
Antimicrobial Agents Utilizing the sulfonamide moiety for bacterial infections.
Enzyme Inhibition Modulating enzyme activities related to disease processes.

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